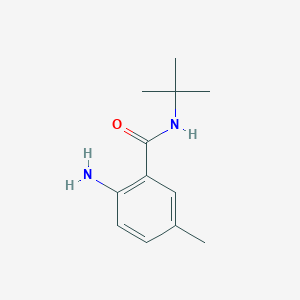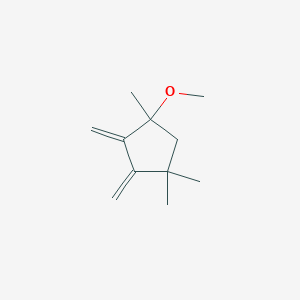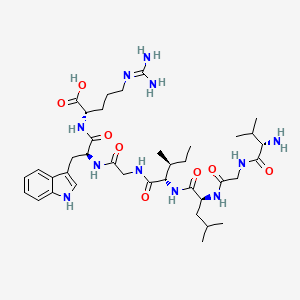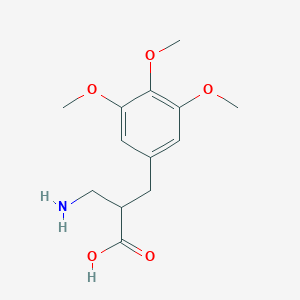![molecular formula C19H31O4- B12612069 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate CAS No. 648958-18-3](/img/structure/B12612069.png)
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate es un compuesto químico con la fórmula molecular C19H31O4. Es conocido por su estructura única, que incluye un grupo butanoato unido a una parte trimethyldodeca-dienil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate generalmente implica la esterificación del ácido 4-oxo-butanoico con 3,7,11-trimethyldodeca-2,10-dien-1-ol. La reacción generalmente se lleva a cabo en condiciones ácidas, utilizando un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La mezcla de reacción se calienta a reflujo y el producto se purifica por destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de this compound puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) garantiza la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo, formando derivados de alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el enlace éster, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y varios ésteres sustituidos, dependiendo de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas complejas y productos naturales.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador enzimático, afectando varios procesos bioquímicos. Su estructura única le permite unirse a receptores o enzimas específicos, alterando su actividad y conduciendo a diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Dimetil (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silano
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
Unicidad
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate es único debido a su enlace éster específico y la presencia de ambos grupos oxo y dienil. Esta combinación de grupos funcionales confiere reactividad química y actividad biológica distintas, diferenciándolo de compuestos similares.
Propiedades
Número CAS |
648958-18-3 |
|---|---|
Fórmula molecular |
C19H31O4- |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-oxo-4-(3,7,11-trimethyldodeca-2,10-dienoxy)butanoate |
InChI |
InChI=1S/C19H32O4/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-23-19(22)12-11-18(20)21/h7,13,16H,5-6,8-12,14H2,1-4H3,(H,20,21)/p-1 |
Clave InChI |
HSKJPWPWQQKWFG-UHFFFAOYSA-M |
SMILES canónico |
CC(CCCC(=CCOC(=O)CCC(=O)[O-])C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)

![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)


